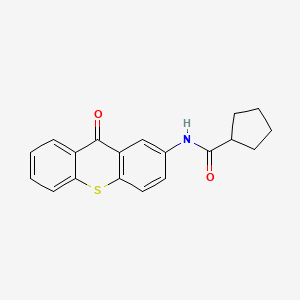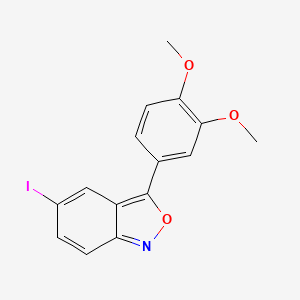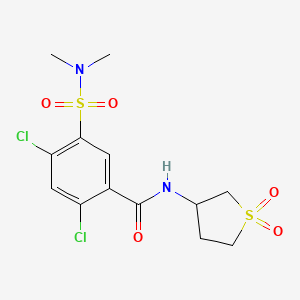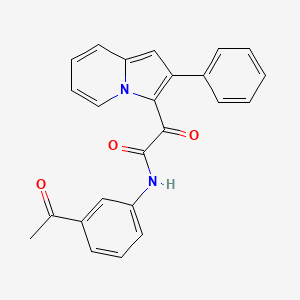![molecular formula C17H12ClF2N3O2 B11481749 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-difluorophenyl)propanamide](/img/structure/B11481749.png)
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-difluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-difluorophenyl)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-difluorophenyl)propanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under acidic or basic conditions. For example, 4-chlorobenzohydrazide can be reacted with an appropriate carboxylic acid derivative to form the oxadiazole ring.
Coupling with the propanamide moiety: The oxadiazole intermediate is then coupled with 3,5-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-difluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and difluorophenyl moieties, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-difluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to act as a bioisostere of amide, providing better hydrolytic and metabolic stability . The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. Additionally, it can interfere with the synthesis of nucleic acids and proteins in microbial cells, leading to their death.
Comparison with Similar Compounds
Similar compounds to 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-difluorophenyl)propanamide include:
2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole: This compound shares the oxadiazole ring and chlorophenyl moiety but differs in its amino group, leading to different biological activities.
5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: This compound has a similar chlorophenyl group but contains a triazole ring instead of an oxadiazole ring, resulting in distinct chemical and biological properties.
3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole: This compound has a difluorophenyl group similar to the target compound but features an imidazo[2,1-b]thiazole ring, which imparts different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties.
Properties
Molecular Formula |
C17H12ClF2N3O2 |
|---|---|
Molecular Weight |
363.7 g/mol |
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-difluorophenyl)propanamide |
InChI |
InChI=1S/C17H12ClF2N3O2/c18-11-3-1-10(2-4-11)17-22-16(25-23-17)6-5-15(24)21-14-8-12(19)7-13(20)9-14/h1-4,7-9H,5-6H2,(H,21,24) |
InChI Key |
PLXXQYRSBJCINQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC(=CC(=C3)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine, 8,9-dihydro-2-(3-pyridinyl)-](/img/structure/B11481669.png)
![3-[2-(2-bromobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B11481679.png)
![2-methyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol](/img/structure/B11481687.png)
![ethyl 3,3,3-trifluoro-N-(furan-2-ylcarbonyl)-2-[(furan-2-ylmethyl)amino]alaninate](/img/structure/B11481689.png)


![4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanenitrile](/img/structure/B11481709.png)
![6-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11481713.png)
![Ethyl 4-(methoxymethyl)-6-methyl-3-{[(4-nitrophenyl)carbonyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11481714.png)
![ethyl 2-[(3-chloro-4-fluorophenyl)amino]-3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate](/img/structure/B11481733.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B11481736.png)
![7-{3-[(3-chlorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11481740.png)


